N-(3-butoxypropyl)-2-iodobenzamide
Overview
Description
N-(3-butoxypropyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a butoxypropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxypropyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 3-butoxypropylamine.
Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with 3-butoxypropylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-butoxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Oxidation Reactions: The butoxypropyl group can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Corresponding carboxylic acid derivatives.
Scientific Research Applications
Chemistry: N-(3-butoxypropyl)-2-iodobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized benzamides and other heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of benzamide derivatives with biological targets such as enzymes and receptors. It is also used in the development of potential therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry for the development of drugs targeting specific diseases. Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the butoxypropyl group contribute to its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting various biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
- N-(3-butoxypropyl)-4-methoxybenzenesulfonamide
- N-(3-butoxypropyl)-2,6-dimethoxybenzamide
- N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide
Comparison: N-(3-butoxypropyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The butoxypropyl group also contributes to its solubility and interaction with biological targets. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity, solubility, and biological activity, making this compound a valuable compound for specific applications.
Properties
IUPAC Name |
N-(3-butoxypropyl)-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-2-3-10-18-11-6-9-16-14(17)12-7-4-5-8-13(12)15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFVGKYLIJGIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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